Aloe-emodin-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

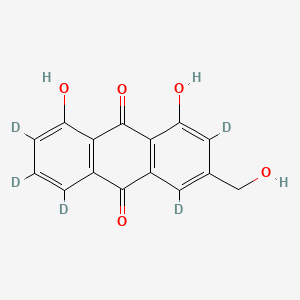

1,2,3,6,8-pentadeuterio-4,5-dihydroxy-7-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWDHRMZQUTBA-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])CO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and purification of Aloe-emodin-d5

An In-Depth Technical Guide to the Synthesis and Purification of Aloe-emodin-d5

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis and purification of deuterated Aloe-emodin (Aloe-emodin-d5), a critical analytical standard for researchers, scientists, and drug development professionals. By integrating established protocols with expert insights, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Deuterated Aloe-Emodin

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a naturally occurring anthraquinone found in various plants, including those of the Aloe genus.[1][2][3] It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties.[4] In drug development and metabolic research, stable isotope-labeled internal standards are indispensable for accurate quantification in complex biological matrices using mass spectrometry. Aloe-emodin-d5, with five deuterium atoms, serves as an ideal internal standard for pharmacokinetic and metabolism studies of Aloe-emodin, as it is chemically identical to the analyte but mass-shifted, allowing for precise differentiation and quantification.[5]

Synthetic Strategy Overview

The synthesis of Aloe-emodin-d5 is approached in a two-stage process. First, the non-labeled Aloe-emodin precursor is synthesized from a readily available starting material, aloin.[6][7] Subsequently, a deuterium exchange reaction is performed to introduce the deuterium labels onto the aromatic scaffold. This is followed by a rigorous multi-step purification process to isolate the final high-purity product.

Part I: Synthesis of Aloe-emodin Precursor

The most common and economically viable method for preparing Aloe-emodin is through the oxidative hydrolysis of aloin (also known as barbaloin), which is abundant in the leaves of the aloe plant.[6][7]

Underlying Principle: Oxidative Hydrolysis

This reaction utilizes a strong oxidizing agent, typically ferric chloride (FeCl₃), in an acidic medium (hydrochloric acid, HCl).[4][6][8] The process involves two key transformations: the acidic hydrolysis of the C-glycosidic bond in aloin to cleave the sugar moiety, and the subsequent oxidation of the resulting anthrone intermediate to the stable anthraquinone structure of Aloe-emodin. Toluene is often used as a solvent to facilitate the extraction of the product as it forms.[4]

Experimental Protocol: Synthesis of Aloe-emodin from Aloin

Materials:

-

Aloin (10 g)

-

Concentrated Hydrochloric Acid (HCl, 250 ml)

-

Deionized Water (750 ml)

-

20% w/v Ferric Chloride (FeCl₃) solution (500 ml)

-

Toluene (300 ml)

Procedure:

-

Prepare an acidic solution by carefully adding 250 ml of concentrated HCl to 750 ml of deionized water in a suitable reaction vessel.

-

Add 10 g of aloin to the acidic solution with stirring.

-

To this mixture, add 500 ml of a 20% aqueous solution of ferric chloride.[4]

-

Transfer the resulting mixture to a round-bottom flask equipped with a reflux condenser.

-

Add 300 ml of toluene to the flask to create a biphasic mixture.

-

Heat the mixture to reflux (approximately 100 ± 10°C) and maintain for 8 hours with vigorous stirring.[4]

-

After 8 hours, stop heating and allow the reaction mixture to cool to about 90°C.

-

Separate the organic (toluene) layer using a separatory funnel.

-

Collect the organic layer and keep it overnight at a reduced temperature (e.g., 8 ± 2°C) to facilitate the crystallization of crude Aloe-emodin.[4]

-

Filter the resulting crystals and wash with a small amount of cold toluene to yield the crude Aloe-emodin precursor.

Part II: Deuteration of Aloe-emodin

Mechanistic Rationale

The protons on the aromatic rings of Aloe-emodin can be exchanged with deuterium from a deuterated acid source, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD). The reaction proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (D⁺) acts as the electrophile. The electron-donating hydroxyl groups on the Aloe-emodin structure activate the aromatic rings, facilitating this exchange. The five most likely positions for deuteration are the protons on the two aromatic rings, excluding the one between the two hydroxyl groups due to steric hindrance.

Proposed Experimental Protocol: H/D Exchange

Materials:

-

Crude Aloe-emodin (1 g)

-

Deuterated Sulfuric Acid (D₂SO₄, 99.5 atom % D)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

Procedure:

-

In a sealed, heavy-walled reaction vessel, suspend 1 g of crude Aloe-emodin in 20 ml of D₂O.

-

Carefully add 0.5 ml of D₂SO₄ to the suspension. Caution: This should be done slowly and with cooling, as the reaction is exothermic.

-

Seal the vessel and heat the mixture at 120-140°C for 24-48 hours with continuous stirring. The progress of the exchange can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of aromatic proton signals.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of anhydrous sodium bicarbonate until effervescence ceases.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 50 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude Aloe-emodin-d5.

Part III: Purification of Aloe-emodin-d5

A multi-step purification strategy is essential to achieve the high purity (>98%) required for an analytical standard. This typically involves a primary bulk purification followed by a high-resolution chromatographic step.

Primary Purification: Recrystallization

Recrystallization is an effective first step to remove a significant portion of impurities from the crude deuterated product.

Protocol:

-

Dissolve the crude Aloe-emodin-d5 in a minimal amount of a hot solvent, such as 1,4-dioxane or a toluene/ethanol mixture.[1][9] A protocol using 1,4-dioxane suggests dissolving the crude product at 73-76°C to form a saturated solution.[9]

-

If the solution is colored by impurities, add a small amount of activated carbon and heat for a short period (e.g., 30 minutes).[9]

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (or to 12-14°C) to induce crystallization.[9]

-

Collect the crystals by filtration, wash with a small volume of the cold solvent, and dry under vacuum.

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative HPLC is the method of choice. A reversed-phase column is typically used for the separation of anthraquinones.[10]

Table 1: Preparative HPLC Parameters for Aloe-emodin-d5 Purification

| Parameter | Value/Condition | Rationale |

| Column | C18, 10 µm, 250 x 21.2 mm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Acetic Acid in Water | Provides acidic conditions to ensure phenolic groups are protonated. |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Organic modifier for eluting the compound from the C18 stationary phase. |

| Gradient | 20% B to 100% B over 30 min | A gradient elution is effective for separating closely related impurities.[10] |

| Flow Rate | 20 mL/min | Appropriate for a preparative scale column of this dimension. |

| Detection | UV-Vis at 430-434 nm | Aloe-emodin has a strong absorbance maximum in this range.[11][12] |

| Injection Volume | 1-5 mL (of concentrated sample) | Depends on the solubility of the sample in the mobile phase. |

Protocol:

-

Dissolve the recrystallized Aloe-emodin-d5 in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample solution through a 0.45 µm filter before injection.

-

Perform injections onto the preparative HPLC system using the parameters outlined in Table 1.

-

Collect the fractions corresponding to the main peak of Aloe-emodin-d5.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The resulting solid should be dried under high vacuum to remove any residual solvent.

Quality Control and Characterization

The identity, purity, and extent of deuteration of the final product must be confirmed using appropriate analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Result for Aloe-emodin-d5 |

| ¹H NMR | Confirm structure and assess deuteration | Significant reduction or disappearance of signals in the aromatic region compared to the non-labeled standard. |

| Mass Spectrometry | Confirm molecular weight and isotopic purity | A molecular ion peak at m/z corresponding to C₁₅H₅D₅O₅ (275.27 g/mol ), which is 5 mass units higher than unlabeled Aloe-emodin (270.24 g/mol ).[1][5] |

| Analytical HPLC | Determine chemical purity | A single major peak with purity >98% (by area percentage). |

Conclusion

The synthesis and purification of Aloe-emodin-d5, while requiring careful execution and specialized techniques, is achievable through a logical, multi-step process. By starting with the well-established synthesis of the Aloe-emodin precursor from aloin, followed by a proposed acid-catalyzed deuteration and a rigorous purification cascade involving crystallization and preparative HPLC, a high-purity internal standard suitable for demanding analytical applications can be reliably produced. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully undertake this synthesis.

References

- Gavit, R. S., & Laddha, K. S. (n.d.). PREPARATION AND ANALYSIS OF ALOE EMODIN- A REVIEW. International Journal of Chemical & Pharmaceutical Analysis.

- Zhang, M. (2020). Preparation method of aloe-emodin. Google Patents.

- Müller, W. (2009). Process for the preparation of aloe-emodin. Google Patents.

-

WIPO Patentscope. (2009). WO/2009/106910 PROCESS FOR THE PREPARATION OF ALOE-EMODIN. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of emodin and aloe-emodin. Retrieved from [Link]

- Müller, W. (2008). Process For Preparing Aloe-Emodin. Google Patents.

-

Lin, C.-H., et al. (2012). Determination of marked components - aloin and aloe-emodin - in aloe vera before and after hydrolysis. Journal of Food and Drug Analysis, 20(3), 646-652. Retrieved from [Link]

-

Byrd, S. (2017). Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09. Journal of AOAC International, 100(3), 623-633. Retrieved from [Link]

- Müller, W. (2007). Process for preparing aloe-emodin. Google Patents.

-

Wikipedia. (n.d.). Aloe emodin. Retrieved from [Link]

-

D'Atri, V., et al. (2022). Investigation of the Interaction between Aloe vera Anthraquinone Metabolites and c-Myc and C-Kit G-Quadruplex DNA Structures. Molecules, 27(19), 6599. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). Aloe-emodin-d5. Isotope Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aloe emodin. PubChem. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Pharmacodynamics of Five Anthraquinones (Aloe-emodin, Emodin, Rhein, Chysophanol, and Physcion) and Reciprocal Pharmacokinetic Interaction in Rats with Cerebral Ischemia. Molecules, 24(10), 1943. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Preparative Isolation and Purification of Anthraquinones from Cassia Seed by High-Speed Countercurrent Chromatography. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Synthesis of Specifically Deuterated Anthracenes. Retrieved from [Link]

- Li, J. (2010). Method for purifying aloe-emodin. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Recent total syntheses of anthraquinone-based natural products. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design, Synthesis, Modeling studies and biological Evaluation of Pyrazole- linked Aloe Emodin derivatives as potential anticance. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats. Retrieved from [Link]

-

MDPI. (n.d.). Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3: The absorption spectra of standard aloe-emodin and samples A. Retrieved from [Link]

-

Taylor & Francis Online. (2014). SIMPLEX OPTIMIZATION FOR ALOE-EMODIN SEPARATION AND PURIFICATION USING AQUEOUS DOUBLE-PHASE EXTRACTION SYSTEM. Retrieved from [Link]

Sources

- 1. Aloe emodin | 481-72-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Aloe emodin - Wikipedia [en.wikipedia.org]

- 4. ijcpa.in [ijcpa.in]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. CN111170842A - Preparation method of aloe-emodin - Google Patents [patents.google.com]

- 7. US20080125611A1 - Process For Preparing Aloe-Emodin - Google Patents [patents.google.com]

- 8. WO2009106910A1 - Process for the preparation of aloe-emodin - Google Patents [patents.google.com]

- 9. CN101693653A - Method for purifying aloe-emodin - Google Patents [patents.google.com]

- 10. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: Natural Sources and Isolation of Aloe-emodin

[1]

Executive Summary

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a bioactive anthraquinone found in Aloe, Rheum, and Cassia species.[1][2][3][4][][6] Distinct from its isomer emodin (which possesses a methyl group at C3), Aloe-emodin features a hydroxymethyl group, conferring unique solubility and pharmacokinetic profiles. This guide details the botanical sourcing, biosynthetic origins, and validated protocols for the extraction, isolation, and purification of Aloe-emodin, designed for researchers in natural product chemistry and drug development.

Chemical Profile & Physicochemical Properties

Understanding the physicochemical constraints is critical for designing efficient extraction protocols.

| Property | Value / Description | Relevance to Isolation |

| IUPAC Name | 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | Target Structure |

| CAS Number | 481-72-1 | Identification |

| Molecular Formula | C₁₅H₁₀O₅ | Mass Spectrometry (M+ at 270.24) |

| Molecular Weight | 270.24 g/mol | Size-based separation |

| pKa | ~6.3 (Predicted) | pH-dependent solubility (soluble in alkaline) |

| Solubility (High) | Hot Ethanol, Toluene, Benzene, Ether | Primary extraction solvents |

| Solubility (Low) | Water, Cold Ethanol | Precipitation/Crystallization media |

| Appearance | Orange needle-like crystals | Visual purity check |

| Melting Point | 223–224 °C | Purity confirmation |

Natural Sources

While Aloe vera is the titular source, other genera often provide higher concentrations or more accessible biomass for industrial isolation.

| Genus | Species | Plant Part | Primary State | Notes |

| Rheum | R. palmatum (Chinese Rhubarb)R. officinale | Rhizomes/Roots | Free & Glycosidic | High yield; often co-occurs with Rhein/Emodin. |

| Aloe | A. barbadensis (Aloe Vera)A. ferox | Leaf Latex (Exudate) | Glycosidic (Aloin) | Requires oxidative hydrolysis to yield free Aloe-emodin. |

| Cassia | C. angustifolia (Senna)C. obtusifolia | Seeds/Leaves | Glycosidic | Secondary source; complex matrix. |

| Rumex | R. japonicusR. patientia | Roots | Free | Emerging source for direct extraction. |

Biosynthesis & Chemical Logic

Aloe-emodin is derived via the polyketide pathway , specifically the octaketide route.[7] Understanding this pathway aids in metabolic engineering and identifying co-eluting impurities (like chrysophanol).

Biosynthetic Pathway Diagram

Caption: Biosynthetic derivation of Aloe-emodin from the octaketide pathway, highlighting divergence from Chrysophanol.

Extraction Methodologies

Two primary strategies exist: Direct Extraction (from Rheum/Rumex) and Chemical Conversion (from Aloe derived Aloin).

Strategy A: Ultrasound-Assisted Extraction (UAE)

Best for: Direct isolation from Rheum palmatum roots.

Protocol:

-

Preparation: Pulverize dried roots to <40 mesh powder.

-

Solvent: 80% Ethanol (v/v).

-

Ratio: 1:20 (Solid:Liquid, g/mL).

-

Sonication: 340 W power, Frequency 40 kHz.

-

Duration: 30 minutes at 50°C.

-

Filtration: Vacuum filter; repeat extraction 2x. Combine filtrates.

-

Concentration: Rotary evaporate at 45°C to obtain crude extract.

Strategy B: Oxidative Hydrolysis of Aloin

Best for: Industrial production from Aloe vera latex (Aloin is the major constituent).

Protocol:

-

Dissolution: Dissolve 10g crude Aloin (Barbaloin) in 250 mL 6M HCl.

-

Oxidation: Add 500 mL of 20% FeCl₃ (ferric chloride) solution.

-

Reflux: Heat mixture to reflux (approx. 100°C) for 6 hours.

-

Extraction: Cool and extract with Toluene (3 x 200 mL).

-

Precipitation: Concentrate toluene phase; Aloe-emodin precipitates as orange needles upon cooling.

Isolation & Purification Protocols

Crude extracts contain structurally similar anthraquinones (Emodin, Chrysophanol, Rhein). High-Speed Counter-Current Chromatography (HSCCC) is superior to silica columns for preventing irreversible adsorption.

HSCCC Isolation Protocol

System: Two-phase solvent system. Solvents: n-Hexane : Ethanol : Water (18 : 22 : 3, v/v/v).

-

Equilibration: Fill column with Upper Phase (Stationary).

-

Loading: Dissolve crude extract in equal volumes of Upper/Lower phase.

-

Elution: Pump Lower Phase (Mobile) at 2.0 mL/min, 800 rpm, Head-to-Tail mode.

-

Fractionation: Monitor UV at 254 nm.

-

Order of Elution (Typical): Aloe-emodin (K ≈ 0.27) elutes early, followed by Emodin and Chrysophanol.

-

-

Yield: Purity typically >98% after crystallization from ethanol.

HPLC Validation Method

For quantifying yield and purity.[8]

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Methanol : 0.1% Phosphoric Acid (70:30 v/v).

-

Flow Rate: 1.0 mL/min.[6]

-

Temperature: 30°C.

-

Detection: UV @ 254 nm (or 430 nm for visible region).

-

Retention Time: ~4.6 min (Aloe-emodin), distinct from Emodin (~11 min).

-

Limit of Detection (LOD): ~0.02 µg/mL.

Experimental Workflow Diagram

This workflow integrates the extraction and purification logic into a single process flow.

Caption: Integrated workflow for the extraction and purification of Aloe-emodin from natural sources.

References

-

Botanical Sources & Profile: The Remarkable Transformation of Aloe Emodin: From Botanical Source to Medicinal Powerhouse. Sunrise Chemical.

-

HSCCC Isolation Protocol: Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. MDPI Molecules.

-

HPLC Validation: Quantification of Aloe-emodin in Aloe-Vera Extract and Commercial Herbal Formulation by RP-HPLC. Research Journal of Pharmacy and Technology.

-

Biosynthesis: The Unveiling of a Potent Anthraquinone: A Technical Guide to the Biosynthetic Pathway of Aloe Emodin. BenchChem.

-

Solubility Data: Experimental measurement and correlation of the solubility of aloe-emodin in seven pure solvents. Journal of Chemical Thermodynamics.

Sources

- 1. Aloe emodin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Activation and Cytotoxicity of Aloe-Emodin Mediated by Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aloe-emodin: Nature’s Hidden Anthraquinone with Powerful Potential - FocusHerb [focusherb.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Pharmacological Profiling and Structural Optimization of Aloe-Emodin

Executive Summary

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone; AE) is a bioactive anthraquinone distinct from its isomer emodin by the presence of a hydroxymethyl group at the C-3 position.[1][2] While historically noted for laxative properties, contemporary research positions AE as a pleiotropic scaffold with significant antineoplastic, neuroprotective, and multidrug resistance (MDR) reversal potential.

This technical guide addresses the primary bottleneck in AE therapeutics: its "brick dust" solubility profile and rapid glucuronidation, which severely limit bioavailability. We analyze the pharmacodynamic signaling networks, detail structure-activity relationship (SAR) strategies to enhance potency, and provide self-validating protocols for extraction, synthesis, and bioassay validation.

Chemical Profile & Pharmacokinetics

IUPAC: 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione Molecular Formula: C₁₅H₁₀O₅ MW: 270.24 g/mol

The Bioavailability Challenge

AE exhibits high lipophilicity (LogP ~3.0) but poor aqueous solubility.[3] Upon oral administration, it undergoes rapid Phase II metabolism (glucuronidation) in the liver, leading to a short half-life (

-

Key Pharmacokinetic Barrier: The C-3 hydroxymethyl group is a primary target for metabolic oxidation to rhein (carboxylic acid form), which alters the pharmacological profile.

-

Formulation Implication: In vitro assays must utilize DMSO stock solutions (typically 10–50 mM) with final culture concentrations <0.5% DMSO to prevent solvent toxicity artifacts.

Molecular Mechanisms of Action (MOA)

AE functions as a specific signal modulator rather than a non-specific cytotoxin. Its anticancer activity is driven by three core mechanisms:[3][4][5]

-

Mitochondrial Disruption: AE triggers the loss of mitochondrial membrane potential (

), releasing Cytochrome C and activating the Caspase-9/3 intrinsic apoptotic cascade. -

Cell Cycle Arrest: It inhibits the CDC25B phosphatase, leading to accumulation of Cyclin B1/CDK1 complexes and subsequent G2/M phase arrest.

-

Signaling Inhibition: AE downregulates the PI3K/Akt/mTOR pathway, a critical survival axis in MDR cancer lines (e.g., MCF-7/ADR).

Visualization: Signaling Pathway Network

The following diagram maps the causal relationships between AE exposure and apoptotic cell death.

Figure 1: Signal transduction pathways induced by Aloe-emodin leading to apoptosis. Note the dual action of ROS generation and PI3K inhibition.

Medicinal Chemistry: SAR & Derivatives

The C-3 hydroxymethyl group is the primary handle for chemical modification. Converting this group to electrophilic halides (e.g., -CH₂Br) allows for nucleophilic substitution with amines or heterocycles, significantly improving water solubility and target affinity.

Comparative Potency Data

The table below highlights the superior potency of C-3 modified derivatives compared to the parent compound.

| Compound ID | Modification Type | Target Cell Line | IC50 (µM) | Mechanism Note |

| Aloe-emodin (Parent) | N/A | MCF-7 (Breast) | 9.87 | G2/M Arrest |

| AE-Glycoside | 3-O-Glucoside | HepG2 (Liver) | 25.4 | Lower potency, higher solubility |

| Compound 5d | Coumarin Hybrid (C-3) | MCF-7 | 1.24 | Dual Topo-II inhibition |

| AE-Amine | 3-amino-methyl derivative | KB (Oral) | 4.50 | Enhanced DNA intercalation |

| Rhein | C-3 Carboxylic Acid | MCF-7 | 34.42 | Reduced cellular uptake |

SAR Insight: Oxidation of C-3 to a carboxylic acid (Rhein) generally reduces cytotoxicity due to ionization at physiological pH, limiting membrane permeability. Conversely, attaching lipophilic cations or heterocycles (like Coumarin) at C-3 enhances potency by 8–10 fold.

Experimental Protocols

Safety Warning: Aloe-emodin is a potential mutagen and skin irritant. All procedures must be performed in a fume hood.

Protocol A: Isolation from Rheum palmatum (Rhubarb)

Rationale: Anthraquinones are heat-stable but can degrade under prolonged UV exposure. This protocol uses acid hydrolysis to convert glycosides (bound forms) into aglycones (free AE) for higher yield.

-

Pre-treatment: Pulverize dried R. palmatum roots (10g) to mesh size 40.

-

Hydrolysis: Reflux powder in 100 mL 2M H₂SO₄ for 1 hour at 90°C.

-

Why: Cleaves the O-glycosidic bond, releasing free aloe-emodin.

-

-

Extraction: Cool to RT. Add 100 mL Chloroform (CHCl₃) and sonicate for 30 mins (40 kHz).

-

Partition: Transfer to a separatory funnel. Collect the lower organic layer (CHCl₃). Repeat 3x.

-

Concentration: Evaporate solvent under reduced pressure (Rotovap at 40°C).

-

Purification: Silica gel column chromatography.

-

Mobile Phase: Petroleum Ether : Ethyl Acetate (gradient 5:1 to 1:1).

-

Validation: TLC (Mobile phase: Toluene:Ethyl Acetate:Formic Acid 5:4:1). AE appears as an orange spot (Rf ~0.45).

-

Protocol B: Synthesis of C-3 Amine Derivative

Rationale: Improving solubility via the Mannich reaction or nucleophilic substitution.

Figure 2: Synthetic route for C-3 modification.[6] The bromomethyl intermediate is highly reactive and must be used immediately.

-

Bromination: Dissolve AE (1 eq) in dry THF. Add PBr₃ (1.2 eq) dropwise at 0°C. Stir for 4h.

-

Workup: Quench with ice water, extract with DCM. This yields 3-(bromomethyl)-1,8-dihydroxyanthraquinone.[1]

-

Amination: Dissolve bromide intermediate in DMF. Add excess secondary amine (e.g., dimethylamine) and K₂CO₃. Stir at 60°C for 6h.

-

Result: The resulting amine derivative will form water-soluble salts with acids.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Critical Control: AE precipitates in aqueous media at >50 µM.

-

Seeding: Plate cancer cells (e.g., HeLa) at

cells/well in 96-well plates. Incubate 24h. -

Treatment:

-

Prepare 100 mM stock of AE in pure DMSO.

-

Dilute in culture media (warm) to 1, 5, 10, 25, 50, 100 µM.

-

Check: Ensure final DMSO < 0.5%. Vortex vigorously. If turbidity occurs, sonicate media for 10s.

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

-

Calculation:

.

References

-

Xie, J., et al. (2025).[5] Aloe-emodin: from pharmacological mechanisms to clinical applications and future perspectives. Frontiers in Pharmacology. Link

-

Sanders, B., et al. (2022). Anti-cancer effects of aloe-emodin: a systematic review. Journal of Clinical and Translational Research. Link

-

BenchChem. (2025).[2] A Comparative Guide to the Structure-Activity Relationship of Anticancer Anthraquinone Derivatives. Link

-

Wu, Y.C., et al. (2018).[7][8] Natural deep eutectic solvents as new green solvents to extract anthraquinones from Rheum palmatum L.[7] RSC Advances. Link

-

Tan, W., et al. (2022). The Synthesis and Biological Evaluation of Aloe-Emodin-Coumarin Hybrids as Potential Antitumor Agents. Molecules. Link

Sources

- 1. The Synthesis and Biological Evaluation of Aloe-Emodin-Coumarin Hybrids as Potential Antitumor Agents [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aloe-emodin: from pharmacological mechanisms to clinical applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aloe-emodin: from pharmacological mechanisms to clinical applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102838530A - Aloe emodin derivative and preparation method thereof - Google Patents [patents.google.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Natural deep eutectic solvents as new green solvents to extract anthraquinones from Rheum palmatum L. - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13581E [pubs.rsc.org]

In Vitro and In Vivo Applications of Aloe-emodin: A Technical Guide

Executive Technical Summary

Aloe-emodin (1,8-dihydroxy-3-hydroxymethyl-anthraquinone; AE) is a bioactive anthraquinone distinct from its glycoside precursor, Aloin. While traditionally recognized for its laxative properties, modern pharmacological applications focus on its potent antineoplastic, antiviral, and antibacterial activities.

For drug development professionals, AE presents a classic "high potency, low bioavailability" paradox. Its lipophilicity (logP ~ 3.0) facilitates cellular entry but hampers systemic delivery. Mechanistically, AE acts as a pleiotropic modulator, simultaneously triggering apoptosis via the mitochondrial (intrinsic) pathway and inducing autophagy, which can act as either a pro-death or pro-survival signal depending on the cellular context.

This guide provides a rigorous technical framework for investigating AE, moving beyond basic phenomenology to mechanistic validation and translational modeling.

Physicochemical & Pharmacokinetic Profile[1][2][3][4][5][6]

Understanding the limitations of AE is prerequisite to successful experimental design. Many in vivo failures stem from ignoring these core parameters.

| Parameter | Characteristic | Impact on Experimental Design |

| Molecular Formula | C₁₅H₁₀O₅ (MW: 270.24 g/mol ) | Small molecule, amenable to chemical modification. |

| Solubility | Poor in water; Soluble in DMSO, Ethanol | In vitro: Stock solutions in DMSO (max 0.1% v/v final). In vivo: Requires carriers (PEG400, Liposomes, Nanoparticles). |

| Bioavailability | Low (< 5% oral) | Oral dosing requires high concentrations or nano-formulation. IP/IV routes preferred for proof-of-concept. |

| Metabolism | Extensive First-Pass (Glucuronidation) | Rapid conversion to rhein and conjugated metabolites in liver/intestine reduces active parent drug. |

| Transporters | P-gp Substrate | Subject to efflux; co-administration with P-gp inhibitors may enhance efficacy. |

In Vitro Applications: Mechanistic Deep Dive

Anticancer Mechanisms: The Apoptosis-Autophagy Crosstalk

AE does not target a single receptor. Instead, it destabilizes mitochondrial potential (

Key Signaling Pathways[1]

-

MAPK/ERK Activation: AE often upregulates p-ERK and p-JNK, leading to cell cycle arrest (G2/M phase).

-

PI3K/Akt/mTOR Inhibition: Suppression of this pathway releases the brake on autophagy (increased LC3-II/LC3-I ratio).

-

Mitochondrial Apoptosis: ROS overload triggers Bax translocation, Cytochrome c release, and Caspase-3/9 activation.

-

Neuroectodermal Specificity: In neuroblastoma, AE uptake is facilitated by Somatostatin Receptors (SSTR2/SSTR5), offering a targeted entry mechanism.

Visualization: AE Signaling Network

The following diagram illustrates the validated signaling cascades activated by AE in neoplastic cells.

Caption: Schematic of Aloe-emodin induced signaling. Red arrows indicate induction; T-bars indicate inhibition. Note the central role of ROS.

Antimicrobial & Antiviral Specificity

-

Virucidal: AE disrupts the envelope of viruses like Influenza A, HSV-1, and SARS-CoV-2. It also induces Type I Interferon (IFN) responses.

-

Bactericidal: Targets membrane integrity in S. epidermidis and inhibits biofilm formation in S. aureus by interfering with

-toxin oligomerization.

In Vivo Applications & Translational Challenges

Transitioning from petri dish to organism requires careful formulation. Pure AE suspension often fails due to precipitation and rapid clearance.

Validated In Vivo Models

| Disease Model | Animal Strain | Effective Dose / Route | Outcome | Reference |

| Neuroblastoma | SCID Mice | 50 mg/kg (IP, daily) | Tumor growth inhibition; no overt toxicity. | |

| Lung Cancer (LLC) | C57BL/6 | 10 mg/kg (IP) | Reduced tumor volume; synergistic with Cisplatin. | |

| Melanoma (B16) | C57BL/6 | 100 mg/kg (Oral) | Inhibited metastasis; reduced MMP-9 expression. | |

| Leukemia (P388) | CDF1 Mice | 50 mg/kg (IP) | Increased survival time. |

Toxicity Considerations

-

Hepatotoxicity: High doses (>100 mg/kg chronic) can induce liver injury via oxidative stress.

-

Renal Toxicity: Accumulation of anthraquinones can damage renal tubules.

-

Recommendation: Always include a "Vehicle Control" and a "Positive Control" group. Monitor body weight and serum ALT/AST/Creatinine levels.

Advanced Delivery Systems (Nano-Formulation)

To overcome the pharmacokinetic bottleneck, current research prioritizes nano-encapsulation.

-

Solid Lipid Nanoparticles (SLNs):

-

Pegylated Liposomes:

-

Benefit: Prolongs circulation half-life (EPR effect) and reduces systemic toxicity.

-

-

Nano-PhotoCrystals:

-

Application: Photodynamic Therapy (PDT).[9] Nanosizing increases surface area for ROS generation upon light irradiation.

-

Validated Experimental Protocols

Protocol A: Determination of Differential Cytotoxicity (MTT Assay)

Objective: Establish IC50 values while controlling for solvent toxicity.

-

Preparation: Dissolve AE in DMSO to create a 100 mM stock. Store at -20°C in dark (light sensitive).

-

Seeding: Plate cells (e.g., HeLa, A549) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Dilute stock in media.

-

Critical Step: Final DMSO concentration must be < 0.1%.

-

Range: Test 0, 1, 5, 10, 25, 50, 100 µM.

-

-

Incubation: 24h, 48h, and 72h time points.

-

Readout: Add MTT (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

-

Analysis: Plot log(concentration) vs. % Viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Xenograft Tumor Inhibition Model

Objective: Assess in vivo efficacy in a lung cancer model.

-

Establishment: Inject

A549 cells subcutaneously into the right flank of BALB/c nude mice (6 weeks old). -

Staging: Wait until tumors reach palpable size (~100 mm³). Randomize mice into 3 groups (n=8):

-

Group 1: Vehicle Control (Saline/PEG400).

-

Group 2: Low Dose AE (25 mg/kg IP).

-

Group 3: High Dose AE (50 mg/kg IP).

-

-

Administration: Administer daily for 21 days.

-

Note: Rotate injection sites to prevent local inflammation.

-

-

Monitoring: Measure tumor volume (

) every 3 days. Weigh mice to track toxicity. -

Termination: Euthanize. Excise tumors, weigh, and fix in formalin for IHC (Ki-67, Cleaved Caspase-3).

Experimental Workflow Visualization

Caption: Step-by-step workflow from compound preparation to preclinical validation.

References

-

Pecere, T. et al. (2000). Aloe-emodin is a new type of anticancer agent with selective activity against neuroectodermal tumors.[5][10] Cancer Research.[10]

-

Lin, M.L. et al. (2010).[1] Destabilization of CARP mRNAs by aloe-emodin contributes to caspase-8-mediated p53-independent apoptosis of human carcinoma cells. Journal of Cellular Biochemistry.

-

Lee, H.Z. et al. (2010). Aloe-emodin induced DNA damage through generation of reactive oxygen species in human lung carcinoma cells. Cancer Letters.

-

Dong, X. et al. (2020).[11][8] Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics. Phytotherapy Research.

-

Xiang, H. et al. (2017). Aloe-emodin inhibits Staphylococcus aureus biofilm formation by targeting the production of extracellular proteins. Frontiers in Microbiology.

-

Tabolacci, C. et al. (2015). Antimetastatic effect of aloe-emodin on melanoma cells. Evidence-Based Complementary and Alternative Medicine.

-

Li, S.W. et al. (2014). Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation. European Journal of Pharmacology.

-

Majeed, H. et al. (2025).[11] Aloe-emodin loaded solid lipid nanoparticles: Formulation design and in vitro anti-cancer study. Drug Delivery.

Sources

- 1. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 2. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Aloe-emodin: from pharmacological mechanisms to clinical applications and future perspectives [frontiersin.org]

- 4. Aloe-emodin: from pharmacological mechanisms to clinical applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the mechanism of tumor cell entry of aloe‐emodin, a natural compound endowed with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity and Membrane-Targeting Mechanism of Aloe-Emodin Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aloe-emodin-mediated photodynamic therapy induces autophagy and apoptosis in human osteosarcoma cell line MG‑63 through the ROS/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Toxicological Profile and Safety Assessment of Aloe-emodin

Executive Summary

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) represents a classic toxicological paradox in natural product drug discovery. While exhibiting potent antineoplastic, anti-inflammatory, and antiviral properties, its clinical translation is severely hampered by a narrow therapeutic index and organ-specific toxicity.

This technical guide provides a rigorous analysis of the toxicological profile of Aloe-emodin (AE). Unlike generic safety data sheets, this document synthesizes mechanistic causality with experimental validation. Key findings indicate that while acute lethality is low (oral LD50 > 2000 mg/kg in mice), chronic exposure risks include hepatotoxicity via ABCC2 inhibition and mitochondrial dysfunction, as well as phototoxicity driven by singlet oxygen generation. Furthermore, the guide clarifies the discrepancy between in vitro genotoxicity (positive) and in vivo genotoxicity (negative), attributing the difference to rapid metabolic conjugation and poor systemic bioavailability.

Physicochemical Properties & Pharmacokinetics (ADME)

Understanding the toxicity of AE requires a foundational grasp of its pharmacokinetics. The compound’s limited systemic toxicity in acute settings is largely due to its "bioavailability barrier."

The Bioavailability Barrier

-

Absorption: AE exhibits poor intestinal absorption due to its low water solubility and rapid efflux.

-

Metabolism (The Detoxification Shunt): Upon entry into enterocytes and hepatocytes, AE undergoes extensive Phase II metabolism.

-

Primary Metabolite: Rhein (via oxidation of the hydroxymethyl group).

-

Conjugation: Rapid glucuronidation and sulfation.

-

Implication: Systemic exposure is often to the metabolites (Rhein-glucuronide/sulfate) rather than the parent aglycone, which mitigates direct genotoxic effects in vivo [1].

-

-

Distribution: Despite low plasma levels, AE and its metabolites distribute preferentially to the liver and kidneys , establishing these as the primary target organs for toxicity.

Quantitative Data Summary

| Parameter | Value/Observation | Clinical Relevance |

| Oral LD50 (Mice) | > 2,000 mg/kg [2] | Low acute lethal risk; classified as GHS Category 5 or Unclassified. |

| Half-life ( | ~50 hours (terminal phase) | Slow elimination suggests potential for accumulation upon chronic dosing. |

| Bioavailability | < 10% (Parent compound) | Efficacy requires high doses, pushing the liver toward toxic thresholds. |

| Protein Binding | > 90% | Displaces other drugs; high potential for drug-drug interactions (DDIs). |

Mechanistic Toxicology: Organ-Specific Pathways

Hepatotoxicity: The ABCC2-Mitochondrial Axis

Hepatotoxicity is the primary safety concern. The mechanism is distinct from direct necrosis; it involves a specific inhibition of efflux transporters leading to cholestatic-like injury and oxidative stress.

Mechanism of Action:

-

Transport Inhibition: AE inhibits ABCC2 (MRP2) , a key efflux pump on the canalicular membrane.

-

Accumulation: This inhibition prevents the excretion of bile acids and xenobiotics (including AE itself), causing intracellular accumulation.

-

Oxidative Stress: High intracellular concentrations trigger Reactive Oxygen Species (ROS) production.

-

Mitochondrial Collapse: ROS induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to loss of membrane potential (

) and release of Cytochrome C. -

Apoptosis: Activation of Caspase-9 and Caspase-3 executes cell death [3].

Figure 1: The ABCC2-mediated pathway of Aloe-emodin induced hepatotoxicity.

Phototoxicity: The Type II Singlet Oxygen Pathway

Aloe-emodin is a potent photosensitizer. This is critical for topical formulations or systemic drugs where patients are exposed to UV/visible light.

-

Mechanism: Upon irradiation (UV/Blue light), AE absorbs photons and enters an excited triplet state. It transfers energy to ground-state molecular oxygen (

), generating highly reactive Singlet Oxygen ( -

Consequence: Lipid peroxidation of cell membranes and DNA photocleavage [4].

Genotoxicity & Carcinogenicity Assessment[3][4][5][6]

A critical distinction exists between in vitro and in vivo findings, often leading to regulatory confusion.

The In Vitro / In Vivo Discrepancy

| Assay Type | Test System | Result | Interpretation |

| Ames Test | S. typhimurium (TA1537, TA98) | Positive (+) | Frameshift mutagen. Intercalates into DNA due to planar anthraquinone structure. |

| Micronucleus | CHO / V79 Cells | Positive (+) | Induces chromosomal aberrations at cytotoxic concentrations. |

| Comet Assay | In Vivo Mouse (Kidney/Colon) | Negative (-) | Critical Finding: Oral doses up to 2000 mg/kg showed no DNA damage in recent OECD 489 compliant studies [2].[1][2][3][4] |

Scientific Consensus: The positive in vitro results are likely artifacts of high local concentrations that are not achievable in vivo due to rapid metabolic detoxification. However, chronic irritation from whole-leaf extracts (containing AE) promotes hyperplasia, which IARC classifies as Group 2B (Possibly Carcinogenic) [5].

Developmental Toxicity (Zebrafish Model)

While mammalian teratogenicity data is limited, zebrafish models serve as a sensitive sentinel for developmental risks.

-

Findings: AE is toxic to zebrafish embryos at concentrations as low as 0.25 µg/mL .

-

Phenotypes: Pericardial edema, spinal curvature (scoliosis), and tail malformations.

-

Implication: Indicates potential for interfering with early embryonic signaling pathways (e.g., Wnt/

-catenin). Pregnant populations should strictly avoid AE-containing formulations [6].

Experimental Protocols for Safety Assessment

Protocol A: In Vitro Hepatotoxicity Assessment (High-Throughput)

Objective: Determine the IC50 and mechanism of hepatotoxicity in human liver cells.

Materials:

-

Cell Line: HepG2 or HepaRG (metabolically competent).

-

Reagents: Aloe-emodin (purity >98%), MTT reagent, DCFH-DA (ROS probe), JC-1 (Mitochondrial probe).

Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with AE gradient (0, 10, 25, 50, 100 µM) for 24h and 48h.

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control:[5] Cisplatin (20 µM).

-

-

Cytotoxicity (MTT): Add MTT (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

-

Mechanistic Validation (ROS):

-

Wash treated cells with PBS.

-

Incubate with 10 µM DCFH-DA for 30 min in the dark.

-

Measure fluorescence (Ex/Em: 485/535 nm).

-

-

Mitochondrial Health (JC-1):

-

Stain with JC-1 dye.

-

Analysis: A shift from Red aggregates (healthy) to Green monomers (damaged) indicates mitochondrial depolarization.

-

Protocol B: In Vivo Comet Assay (Genotoxicity)

Objective: Confirm lack of DNA damage in target organs (Kidney/Liver) per OECD 489.[3]

Workflow:

-

Dosing: Administer AE (suspended in 0.5% CMC) by oral gavage to male CD-1 mice.

-

Tissue Collection: Euthanize animals 3-4h after the second dose. Isolate liver and kidney.

-

Single Cell Suspension: Mince tissue in cold mincing buffer (HBSS + 20mM EDTA). Filter through 70µm mesh.

-

Slide Preparation: Mix cells with 0.5% Low Melting Point Agarose. Layer onto microscope slides.

-

Lysis & Electrophoresis:

-

Lyse slides (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100) for 1h at 4°C.

-

Unwind DNA in alkaline buffer (pH > 13) for 20 min.

-

Electrophorese (25V, 300mA) for 20 min.

-

-

Staining & Scoring: Stain with SYBR Gold. Score % Tail DNA using image analysis software (e.g., Comet IV).

Risk Assessment & Regulatory Perspective

Regulatory Status

-

EFSA (EU): Hydroxyanthracene derivatives (HADs) are under strict scrutiny. In 2018, EFSA concluded that HADs in food supplements are genotoxic and carcinogenic, leading to bans on products containing Aloe-emodin in food [7].

-

FDA (USA): Aloe vera whole leaf extract (non-decolorized) is listed for safety concerns, though pure AE is primarily a research chemical.

Safety Margins

-

NOAEL (No Observed Adverse Effect Level): Not definitively established for chronic use in humans.

-

LOAEL (Lowest Observed Adverse Effect Level): Renal pigmentation and tubular degeneration observed in rodents at dietary levels equivalent to ~15-30 mg/kg/day (based on emodin data).

Recommendation

Researchers utilizing AE for therapeutic development (e.g., anticancer) must utilize targeted delivery systems (liposomes, nanoparticles) to:

-

Prevent accumulation in healthy liver/kidney tissue.

-

Enhance bioavailability to the tumor site.

-

Shield the compound from light to prevent phototoxicity.

References

-

Pharmacokinetics & Metabolism: Yu, Q., et al. (2016). "Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats." Biomedical Chromatography. Link

-

In Vivo Genotoxicity: Galli, C. L., et al. (2021).[1] "Aloe-emodin, a hydroxyanthracene derivative, is not genotoxic in an in vivo comet test."[1][7][2][4] Regulatory Toxicology and Pharmacology. Link

-

Hepatotoxicity Mechanism: Liu, D. M., et al. (2020). "Aloe-emodin induces hepatotoxicity by the inhibition of multidrug resistance protein 2." Phytomedicine. Link

-

Phototoxicity: Vargas, F., et al. (2002). "Studies on the photostability and phototoxicity of aloe-emodin, emodin and rhein." Pharmazie. Link

-

Carcinogenicity (IARC): IARC Working Group. (2016).[8] "Aloe vera whole leaf extract."[6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

-

Developmental Toxicity: He, Q., et al. (2012). "Toxicity induced by emodin on zebrafish embryos." Drug and Chemical Toxicology. Link

-

Regulatory (EFSA): EFSA Panel on Food Additives and Nutrient Sources. (2018).[9][10][11][12] "Safety of hydroxyanthracene derivatives for use in food." EFSA Journal. Link

Sources

- 1. Aloe-emodin, a hydroxyanthracene derivative, is not genotoxic in an in vivo comet test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aloe-emodin, a hydroxyanthracene derivative, is not genotoxic in an in vivo comet test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. Toxicokinetics of a developmental toxicity test in zebrafish embryos and larvae: Relationship with drug exposure in humans and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Precision Quantitation of Aloe-Emodin: The Deuterium-Labeled (d5) Standard Protocol

Executive Summary

In the high-stakes arena of pharmacokinetic (PK) profiling and metabolic stability assessment, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently compromised by matrix effects—ion suppression or enhancement caused by co-eluting biological components. For Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) , a bioactive anthraquinone with significant antineoplastic and laxative properties, these matrix effects are pronounced due to the complex nature of plasma and tissue homogenates.

This technical guide establishes the Aloe-emodin-d5 stable isotope-labeled internal standard (SIL-IS) as the definitive tool for normalizing these variables. Unlike structural analogs (e.g., 1,8-dihydroxyanthraquinone or emodin) which may exhibit divergent extraction recoveries or ionization efficiencies, Aloe-emodin-d5 shares identical physicochemical properties with the analyte while providing a distinct mass spectral signature (+5 Da).

Part 1: Chemical Identity & Isotopic Architecture

The selection of a "d5" isotopologue is not arbitrary; it is a calculated decision to ensure spectral resolution and isotopic stability.

Structural Configuration

Aloe-emodin-d5 (CAS: 1286579-72-3) typically features deuterium substitution at the five aromatic protons of the anthraquinone core.

-

Chemical Formula:

-

Molecular Weight: ~275.27 g/mol (vs. 270.24 g/mol for native)

-

Labeling Positions: C2, C4, C5, C6, and C7.

The "Mass Shift" Advantage

Native Aloe-emodin contains naturally occurring

-

d5 Shift: A +5 Da shift places the IS precursor ion (

274 in negative mode) well beyond the isotopic envelope of the native analyte (

Isotopic Stability (The "Soft Spot" Analysis)

Deuterium labels must be placed on non-exchangeable positions.

-

Hydroxyl Groups (-OH): Protons on the C1 and C8 hydroxyls are acidic and exchange rapidly with solvent water. Labeling these would lead to immediate signal loss in aqueous mobile phases.

-

Aromatic Ring (C-D): The C-D bonds on the anthraquinone ring are chemically inert under standard LC-MS conditions and physiological pH, ensuring the label remains intact throughout extraction and ionization.

Part 2: Synthesis & Quality Control

Producing high-purity Aloe-emodin-d5 requires overcoming the challenge of specific regioselectivity.

Synthesis Logic (Graphviz Visualization)

The following diagram illustrates the logical flow of synthesizing and validating the d5-labeled standard, highlighting the critical check-points for isotopic purity.

Figure 1: Logical pathway for the synthesis and quality assurance of Aloe-emodin-d5, ensuring high isotopic incorporation.

Quality Control Parameters

Before using a batch of Aloe-emodin-d5, verify:

-

Isotopic Purity: Must be

. Any residual d0 (native) contributes to the background signal of the analyte, limiting the Lower Limit of Quantification (LLOQ). -

Chemical Purity:

to prevent interference from synthesis byproducts (e.g., isomers like chrysophanol).

Part 3: Analytical Application (LC-MS/MS Protocol)

This protocol utilizes Negative Electrospray Ionization (ESI-) , as anthraquinones ionize poorly in positive mode due to their acidic phenolic groups.

Mass Spectrometry Parameters

The d5-label shifts both the precursor and specific product ions.

Table 1: MRM Transitions for Quantification

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Logic of Fragment |

| Aloe-emodin (Native) | 269.2 | 240.1 | 25-30 | Loss of |

| Aloe-emodin (Native) | 269.2 | 225.1 | 35-40 | Loss of |

| Aloe-emodin-d5 (IS) | 274.2 | 245.1 | 25-30 | Core ring retained (D5 preserved) |

| Aloe-emodin-d5 (IS) | 274.2 | 230.1 | 35-40 | Core ring retained (D5 preserved) |

Note: The exact product ion

Sample Preparation (Self-Validating Protocol)

This workflow uses Liquid-Liquid Extraction (LLE) to maximize recovery and minimize matrix effects.

Step-by-Step Methodology:

-

Aliquot: Transfer

of plasma/tissue homogenate to a 1.5 mL tube. -

IS Spiking: Add

of Aloe-emodin-d5 working solution (e.g., 500 ng/mL in methanol). Critical: Vortex immediately to equilibrate IS with the matrix. -

Acidification: Add

of 0.1 M HCl. (Acidification suppresses ionization of phenolic groups, improving partition into organic solvent). -

Extraction: Add

Ethyl Acetate (EtOAc). Vortex vigorously for 3 minutes. -

Separation: Centrifuge at 12,000 rpm for 5 minutes at 4°C.

-

Evaporation: Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in

Mobile Phase (e.g., 70% Methanol / 30% Water with 0.1% Formic Acid).

LC-MS/MS Workflow Diagram

Figure 2: Analytical workflow emphasizing the co-extraction principle. The d5-IS compensates for extraction loss and ionization suppression because it behaves identically to the analyte at every step.

Part 4: Pharmacokinetics & Metabolic Interpretation

The Deuterium Kinetic Isotope Effect (DKIE)

While Aloe-emodin-d5 is an excellent standard, researchers must be aware of the DKIE. If the deuteriums are located at a site of metabolic attack (e.g., if hydroxylation occurred on the ring), the reaction rate for the IS would be slower than the native drug.

-

Mitigation: For Aloe-emodin, the primary metabolism involves oxidation of the hydroxymethyl group to Rhein (COOH) or conjugation (glucuronidation). Since the d5 labels are on the aromatic ring, they are distant from the primary metabolic site. Therefore, DKIE is negligible , and the IS accurately tracks the parent drug's behavior.

Application in Bioanalysis

Using Aloe-emodin-d5 allows for the precise determination of PK parameters:

-

&

-

Linearity: The method typically achieves linearity from 1 ng/mL to 1000 ng/mL (

) when normalized by the IS.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10207, Aloe-emodin. Retrieved from [Link]

- Wu, Y., et al. (2014).Comparative pharmacokinetics of aloe-emodin, rhein and emodin determined by liquid chromatography–mass spectrometry. Journal of Chromatography B.

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Retrieved from [Link]

-

Di Minno, A., et al. (2024). Liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based quantification of hydroxyanthracene derivatives in Aloe. Food Safety and Health. Retrieved from [Link]

Physical and Chemical Stability of Aloe-emodin: An In-Depth Technical Guide

Executive Summary

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a bioactive anthraquinone derivative exhibiting significant antineoplastic, anti-inflammatory, and laxative properties.[1] Despite its therapeutic potential, its application is severely limited by poor aqueous solubility and specific stability challenges.[1][2][3]

This guide provides a rigorous technical analysis of the physicochemical stability of Aloe-emodin.[1] It details the mechanisms of degradation—specifically acid hydrolysis, photo-oxidation, and thermal decomposition—and outlines self-validating protocols for stability testing.[1] Furthermore, it presents evidence-based formulation strategies to mitigate these risks, ensuring the integrity of the active pharmaceutical ingredient (API) from bench to bedside.[1]

Physicochemical Profile

Understanding the fundamental properties of Aloe-emodin is the prerequisite for any stability study.[1] The compound is lipophilic and exhibits pH-dependent ionization which critically influences its solubility and degradation kinetics.

| Property | Value / Characteristic | Relevance to Stability |

| IUPAC Name | 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | Anthraquinone core confers resonance stability but is susceptible to oxidation.[1] |

| Molecular Formula | C₁₅H₁₀O₅ (MW: 270.24 g/mol ) | Low molecular weight facilitates membrane permeation but limits steric protection against hydrolysis.[1] |

| Appearance | Yellow-orange needles | Color change (to brown/red) is a primary visual indicator of degradation (oxidation).[1] |

| Melting Point | 223–224 °C | Indicates high thermal stability in solid state; sublimation may occur at elevated temperatures.[1] |

| Solubility | Water: ~0.222 mg/mL (~19 µM)Soluble in: DMSO, hot ethanol, alkali (crimson color) | Poor water solubility necessitates co-solvents or nanocarriers, which introduce new stability variables.[1] |

| pKa | pKa₁ ≈ 9.20 (C1-OH)pKa₂ ≈ 11.41 (C8-OH) | Ionization at basic pH increases solubility but alters susceptibility to oxidative degradation.[1] |

| LogP | 2.66 – 3.25 | High lipophilicity drives the need for lipid-based formulations (e.g., liposomes).[1] |

Chemical Stability & Degradation Mechanisms

Aloe-emodin is not chemically inert.[1] Its stability is a function of pH, light exposure, and the presence of oxidizing agents.[4]

Hydrolysis (Acid vs. Base)[1][4]

-

Acidic Conditions: Aloe-emodin is highly susceptible to acid hydrolysis.[1] Studies indicate rapid degradation in 0.1 N HCl, leading to a significant loss of assay value within hours.[1] This has critical implications for oral formulations passing through the gastric environment (pH 1.2–2.0).[1]

-

Basic Conditions: While the anthraquinone ring is generally more stable in weak bases than in strong acids, high pH (>10) causes ionization and bathochromic shifts (red shift).[1] Note that its precursor, Aloin, rapidly degrades to Aloe-emodin in basic conditions, but Aloe-emodin itself can further degrade if exposed to strong alkali for prolonged periods.[1]

Oxidative Degradation

Oxidation is the primary pathway for the formation of impurities.[1]

-

Mechanism: The hydroxymethyl group at the C3 position is the primary site of attack.

-

Key Degradant: Rhein (1,8-dihydroxyanthraquinone-3-carboxylic acid).[1]

-

Catalysts: The reaction is accelerated by oxidizing agents (e.g., H₂O₂, chromic acid) and high pH.[1]

Photodegradation

Aloe-emodin is photolabile under visible light (390–500 nm) and UV radiation.[1]

-

Mechanism: It acts as a photosensitizer, generating singlet oxygen (

) via a Type II mechanism.[1] This not only causes phototoxicity in biological systems but also leads to self-destruction of the molecule in solution.[1] -

Kinetics: Degradation follows first-order kinetics under constant illumination.[1]

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways of Aloe-emodin including precursor conversion and oxidative/hydrolytic breakdown.[1]

Stability Testing Protocols

To ensure regulatory compliance (ICH Q1A), the following stress testing protocols must be employed. These are designed to be self-validating by including mandatory controls and system suitability checks.[1]

Forced Degradation Workflow

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

-

0.1 N HCl (Acid stress)

-

0.1 N NaOH (Base stress)[4]

-

3%

(Oxidative stress) -

Methanol (Solvent)

Protocol Steps:

-

Preparation: Prepare a 1 mg/mL stock solution of Aloe-emodin in Methanol.

-

Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Reflux at 80°C for 2 hours.

-

Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Reflux at 80°C for 2 hours.

-

Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

.[1] Store at RT for 24 hours.[1] -

Thermal Stress: Expose solid drug to 105°C for 8 hours.

-

Photolytic Stress: Expose solution to 1.2 million lux hours (ICH Q1B).

-

Analysis: Neutralize samples and analyze via HPLC (see Section 6).

Self-Validation Check:

-

Control: A fresh standard must be injected immediately before stressed samples.[1]

-

Mass Balance: The sum of the assay value and degradation products should approximate 100% (allowing for margin of error). If <90%, assume volatile degradants or irreversible adsorption.[1]

Visualization: Stability Testing Logic

Figure 2: Step-by-step workflow for forced degradation studies compliant with ICH guidelines.

Stabilization Strategies

Given the susceptibility to acid hydrolysis and oxidation, raw Aloe-emodin is unsuitable for many delivery routes.[1] The following formulation strategies are proven to enhance stability.

Lipid-Based Nanocarriers (Liposomes/SLNs)[1]

-

Rationale: Encapsulation protects the anthraquinone core from hydrolytic enzymes and acidic pH.[1]

-

Method: Solid Lipid Nanoparticles (SLNs) or Cationic Liposomes.[1]

-

Outcome: Studies show SLNs maintain particle size (88.9 ± 5.2 nm) and high entrapment efficiency (>97%), significantly reducing degradation rates compared to free solution.[1][5]

Solid Dispersions

-

Rationale: Amorphous solid dispersions prevent crystal lattice energy from hindering solubility while embedding the drug in a protective polymer matrix.[1]

-

Materials: PVP (Polyvinylpyrrolidone) or Poloxamers.[1]

-

Outcome: Enhanced dissolution rate and improved physical stability against humidity.[1]

Chemical Modification (Prodrugs)[1]

-

Rationale: Glycosylation (e.g., Aloe-emodin-8-glucoside) or amino acid conjugation (e.g., Cysteine-functionalized) improves water solubility and alters redox potentials, reducing oxidative susceptibility.[1]

Analytical Protocols

Accurate quantification requires a method capable of separating Aloe-emodin from its key degradant, Rhein, and its precursor, Aloin.[1]

High-Performance Liquid Chromatography (HPLC)

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: Methanol (A) : 0.1% Acetic Acid in Water (B)Start: 30:70 (A:B) End: 100:0 (A:B) over 30 mins. |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (general) or 430 nm (specific for anthraquinones) |

| Retention Time | Aloin (~7.5 min) < Aloe-emodin (~21.3 min) < Rhein (varies by pH) |

| System Suitability | Resolution (Rs) > 2.0 between Aloe-emodin and Rhein peaks. |

HPTLC Alternative: For rapid screening, use Silica gel 60 F254 plates with Toluene:Ethyl acetate:Formic acid (10:2:1 v/v/v).[1] Aloe-emodin Rf ≈ 0.37–0.55.[1][6]

References

-

Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Source: Indian Journal of Pharmaceutical Sciences (2015).[1][6] URL:[Link]

-

Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel. Source: Foods (MDPI, 2022).[1] URL:[Link]

-

Photochemistry and Phototoxicity of Aloe Emodin. Source: Photochemistry and Photobiology (2002).[1] URL:[Link]

-

Aloe-emodin loaded solid lipid nanoparticles: formulation design and in vitro anti-cancer study. Source: Drug Delivery (2015).[1] URL:[Link]

-

Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials. Source: Journal of AOAC International (2017).[1] URL:[Link]

Sources

- 1. Aloe emodin | 481-72-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aloe-emodin loaded solid lipid nanoparticles: formulation design and in vitro anti-cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Aloe-emodin: Mechanistic Architecture & Therapeutic Translation

Topic: Biological function and mechanism of action of Aloe-emodin Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Deep-Dive into Pharmacodynamics, Signaling Modalities, and Experimental Validation

Executive Summary

Aloe-emodin (1,8-dihydroxy-3-hydroxymethyl-anthraquinone) represents a paradox in natural product pharmacology. While it exhibits potent antineoplastic, antiviral, and anti-inflammatory properties, its clinical translation is throttled by poor bioavailability and a narrow therapeutic index concerning hepatotoxicity.[1]

For the drug development professional, Aloe-emodin is not merely a "herbal extract" but a pleiotropic scaffold that simultaneously modulates the PI3K/Akt/mTOR axis, MAPK signaling, and p53 transcriptional activity. This guide deconstructs these mechanisms, offering a rigorous analysis of its biological function, grounded in causal molecular interactions and validated by reproducible experimental protocols.

Chemical Identity & Physicochemical Profile

Understanding the molecule's physical limitations is the first step in successful assay design and formulation.

-

IUPAC Name: 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione

-

Molecular Formula: C₁₅H₁₀O₅

-

Molecular Weight: 270.24 g/mol

-

Solubility Profile: Highly lipophilic. Practically insoluble in water; soluble in hot ethanol, DMSO, and alkaline solutions.

-

Experimental Note: In cell culture assays, DMSO concentration must be kept <0.1% to prevent solvent-induced cytotoxicity from confounding results.

-

Pharmacokinetics: The Translational Barrier

The efficacy of Aloe-emodin in vivo is often disconnected from in vitro potency due to aggressive metabolism.

Absorption & Distribution[2]

-

P-glycoprotein (P-gp) Efflux: Aloe-emodin is a substrate for P-gp (ABCB1). Upon enterocyte entry, it is rapidly pumped back into the intestinal lumen, significantly limiting systemic absorption.

-

Tissue Accumulation: Post-absorption, it preferentially accumulates in the liver and kidneys, correlating with its organ-specific toxicity profile.

Metabolism (The Glucuronidation Trap)

-

Phase II Metabolism: The hydroxyl groups at C-1 and C-8 are rapid targets for UGTs (UDP-glucuronosyltransferases). The vast majority of circulating Aloe-emodin exists as glucuronides or sulfates, which often lack the pharmacological potency of the aglycone parent.

Molecular Mechanisms of Action (The Core)

Antineoplastic Signaling Architecture

Aloe-emodin functions as a multi-target inhibitor. It does not rely on a single receptor but rather disrupts the signaling lattice required for cancer cell survival.

A. The PI3K/Akt/mTOR Axis

Aloe-emodin acts as an inhibitor of Akt phosphorylation. By preventing the phosphorylation of Akt at Ser473, it blocks downstream mTOR activation. This results in:

-

Inhibition of Protein Synthesis: Via 4E-BP1 and p70S6K.

-

Induction of Autophagy: As a survival mechanism or cytotoxic event.

B. The MAPK & p53 Cross-Talk

-

MAPK Modulation: It selectively inhibits ERK1/2 phosphorylation (proliferation signal) while often activating JNK and p38 pathways (stress signals).

-

p53 Activation: In p53-wildtype cells, Aloe-emodin induces p53 nuclear accumulation. This triggers the transcription of Bax and PUMA, shifting the Bcl-2/Bax rheostat toward apoptosis.

C. Cell Cycle Arrest

Depending on the cell line, Aloe-emodin induces arrest at:

-

G2/M Phase: By inhibiting CDK1/Cyclin B1 complex (common in gastric/hepatic cancer lines).

-

G0/G1 Phase: By downregulating Cyclin D1 and CDK4 (common in breast cancer lines).

Visualization of Signaling Pathways

The following diagram illustrates the convergence of these pathways leading to Apoptosis and Cell Cycle Arrest.

Caption: Aloe-emodin inhibits survival pathways (PI3K/Akt, ERK) while activating stress responses (ROS, p53, JNK) to drive apoptosis.

Toxicology: The Hepatotoxicity Mechanism

While therapeutic at low doses, Aloe-emodin is a known hepatotoxin at high concentrations.[2] This duality must be managed during drug development.

-

Mechanism: Inhibition of ABCC2 (MRP2) .

-

Pathology: MRP2 is responsible for the efflux of bile salts and bilirubin into the bile canaliculi. Aloe-emodin inhibits this transporter, leading to cholestasis and the accumulation of toxic bile acids within hepatocytes.

-

Oxidative Stress: The accumulation triggers mitochondrial dysfunction, ROS burst, and subsequent hepatocyte necrosis.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol 1: Mechanistic Validation via Western Blotting

Objective: Confirm the downregulation of p-Akt and upregulation of cleaved Caspase-3.

-

Cell Seeding: Seed A549 or HepG2 cells at

cells/well in 6-well plates. Allow 24h attachment. -

Treatment:

-

Control: 0.1% DMSO.

-

Treatment: Aloe-emodin (10, 20, 40, 80 µM) for 24h and 48h.

-

-

Lysis (Critical Step): Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF) to preserve phosphorylation states.

-

Quantification: BCA Protein Assay. Normalize to 30 µg protein/lane.

-

Antibody Incubation:

-

Primary: Anti-p-Akt (Ser473), Anti-Total Akt, Anti-Cleaved Caspase-3, Anti-GAPDH (Loading Control).

-

Validation Check: Total Akt levels must remain constant while p-Akt decreases.

-

-

Detection: ECL Chemiluminescence.

Protocol 2: Cell Viability & IC50 Determination (MTT Assay)

Objective: Establish precise cytotoxicity curves.

-

Preparation: Dissolve Aloe-emodin in DMSO to create a 100 mM stock.

-

Seeding:

cells/well in 96-well plates. -

Dosing: Serial dilutions (e.g., 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM).

-

Control: Media + DMSO (matched to highest solvent concentration).

-

Blank: Media only (no cells) to subtract background absorbance.

-

-

Incubation: 48 hours or 72 hours.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

-

Calculation:

.

Data Summary: Therapeutic vs. Toxic Potency

The following table summarizes quantitative data from key studies to assist in dose selection.

| Cell Line / Model | Effect | IC50 / Dose | Mechanism Cited |

| A549 (Lung Cancer) | Apoptosis | ~25 - 40 µM | p53 activation, Akt inhibition [1] |

| HepG2 (Liver Cancer) | Apoptosis | ~30 µM | ROS generation, Caspase-3 activation [2] |

| MCF-7 (Breast Cancer) | G0/G1 Arrest | ~15 - 25 µM | Cyclin D1 downregulation [3] |

| Influenza A Virus | Replication Inhibition | ~0.5 - 1.5 µg/mL | Galectin-3 upregulation [4] |

| Primary Hepatocytes | Toxicity (Necrosis) | > 80 µM | ABCC2 (MRP2) inhibition, Oxidative Stress [5] |

References

-

Xie, J., et al. (2026). Aloe-emodin: from pharmacological mechanisms to clinical applications and future perspectives.[3][4] Frontiers in Pharmacology.[3][5][6] Link

-

Dong, X., et al. (2016). Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial pathway. Cancer Letters. Link

-

Tseng, T.H., et al. (2017). Aloe-emodin enhances tamoxifen cytotoxicity by suppressing Ras/ERK and PI3K/mTOR in breast cancer cells.[6] The American Journal of Chinese Medicine. Link

-

Li, S.W., et al. (2014). Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation. European Journal of Pharmacology.[5][7] Link

-

Dong, X., et al. (2020). Aloe-emodin induces hepatotoxicity by the inhibition of multidrug resistance protein 2. Phytomedicine.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. papersflow.ai [papersflow.ai]

- 3. researchgate.net [researchgate.net]

- 4. Aloe-emodin: from pharmacological mechanisms to clinical applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Aloe emodin Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Aloe-emodin induces hepatotoxicity by the inhibition of multidrug resistance protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Aloe-emodin in Human Plasma using Aloe-emodin-d5 as an Internal Standard by LC-MS/MS

Abstract